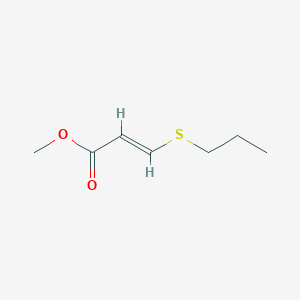

methyl 3-(propylsulfanyl)prop-2-enoate, E

Description

Methyl 3-(propylsulfanyl)prop-2-enoate, E (CAS: 62739-90-6) is an α,β-unsaturated ester characterized by a propylsulfanyl (-S-C₃H₇) substituent at the β-position of the propenoate backbone. Its molecular formula is C₇H₁₂O₂S, with a molecular weight of 160.23 g/mol . While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its structural features align with esters used in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

methyl (E)-3-propylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBCMOLFGDPTM-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(propylsulfanyl)prop-2-enoate, E can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Reactants: Propyl mercaptan and methyl acrylate.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: An organic solvent like ethanol or methanol.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C.

Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propylsulfanyl)prop-2-enoate, E undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The propylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(propylsulfanyl)prop-2-enoate, E has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate, E involves its ability to participate in nucleophilic and electrophilic reactions. The propylsulfanyl group can act as a nucleophile, while the ester group can undergo electrophilic attack. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of diverse chemical structures .

Comparison with Similar Compounds

Substituted Pyrazolo[4,3-b]pyridine Derivatives

describes methyl (E)-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enoate derivatives (compounds 17–19), which share the E-ester core but feature pyrazole and iodophenyl substituents. Key comparisons include:

Key Findings :

- The pyrazole derivatives exhibit higher molecular weights and melting points due to bulky aromatic and iodine substituents.

- The sulfur atom in the target compound may enhance nucleophilic reactivity compared to nitrogen-containing analogs.

- All compounds were validated via NMR and MS , confirming structural integrity .

Ethyl (E)-3-Phenylprop-2-enoate

Ethyl (E)-3-phenylprop-2-enoate () shares the α,β-unsaturated ester motif but replaces the propylsulfanyl group with a phenyl ring.

Key Findings :

Sulfur-Containing Analogs from USP Standards

lists impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which feature sulfur and amino groups.

Key Findings :

- Thioether linkages (as in the target compound) are more stable than thiophene rings under acidic conditions.

- The ester group in the target compound offers versatility for further derivatization compared to amine-containing analogs .

Biological Activity

Methyl 3-(propylsulfanyl)prop-2-enoate, E is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 3-(propylsulfanyl)prop-2-enoate features a propylsulfanyl group attached to a methacrylate backbone. Its structure can be represented as follows:

This compound is known for its reactivity, particularly involving the sulfanyl group which can participate in various chemical reactions such as oxidation and reduction.

The biological activity of methyl 3-(propylsulfanyl)prop-2-enoate is primarily attributed to the following mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting or enhancing their activity. This is particularly relevant in the context of enzyme-catalyzed reactions involving sulfur-containing substrates.

- Cellular Interactions : Reactive intermediates formed from the oxidation or reduction of the propylsulfanyl group can disrupt cellular processes, leading to apoptosis in certain cell types.

Antimicrobial and Anticancer Properties

Research indicates that methyl 3-(propylsulfanyl)prop-2-enoate exhibits both antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has been explored for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of pathogenic bacteria through disruption of their metabolic pathways.

- Anticancer Potential : Preliminary studies indicate that this compound may induce cell death in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulation of enzyme activity in metabolic pathways |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of methyl 3-(propylsulfanyl)prop-2-enoate, researchers tested its effects against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, suggesting strong antimicrobial potential.

Case Study: Anticancer Activity

Another study investigated the anticancer effects of methyl 3-(propylsulfanyl)prop-2-enoate on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against cancer.

Applications in Scientific Research

Methyl 3-(propylsulfanyl)prop-2-enoate serves multiple roles in scientific research:

- Intermediate in Organic Synthesis : It is widely used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Study of Sulfur Chemistry : The compound is instrumental in studying enzyme-catalyzed reactions involving sulfur-containing substrates, contributing to the understanding of sulfur’s role in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.